2-chloro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O/c1-14-23-19-9-5-3-7-17(19)20(24-14)26-12-10-15(11-13-26)25-21(27)16-6-2-4-8-18(16)22/h2,4,6,8,15H,3,5,7,9-13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJZZFKOBDGEFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Tetrahydroquinazoline Moiety: This step involves the reaction of the piperidine intermediate with a quinazoline derivative, often using a catalyst to facilitate the reaction.
Chlorination and Benzamide Formation: The final step involves the chlorination of the intermediate followed by the formation of the benzamide linkage through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
2-chloro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biology: The compound is used in studies involving cell signaling pathways and receptor binding assays.
Material Science: It is explored for its properties in the development of new materials with specific electronic or optical characteristics.
Industry: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Piperidin-4-yl Benzamide Derivatives
Compounds sharing the N-(piperidin-4-yl)benzamide core but differing in substituents are summarized below:
Key Observations :
- Substituent Effects : The 2-chloro group in the target compound may confer higher lipophilicity compared to polar groups like 4-difluoromethoxy or 3-tetrafluoroethyl .
- Synthetic Accessibility : Yields vary significantly (45.2–76.2%), with electron-withdrawing substituents (e.g., trifluoromethyl) often requiring optimized conditions .
Tetrahydroquinazoline-Containing Analogs
Compounds incorporating tetrahydroquinazoline but with divergent scaffolds:
Key Observations :
- Synthetic Routes: Chromeno-pyrimidinone derivatives (e.g., ) require reflux in acetic anhydride, contrasting with the target compound’s likely amide-coupling synthesis.
Chlorinated Benzamide Derivatives
Compounds with 2-chloro-benzamide motifs but divergent cores:
Key Observations :
- Pharmacophore Implications : The thienylcarbonyl group in may enhance solubility but reduce blood-brain barrier penetration compared to the target compound’s tetrahydroquinazoline.
Biological Activity
2-chloro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of tetrahydroquinazoline derivatives, which have been studied for various pharmacological effects, including anticancer and antimicrobial properties. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a chloro group and a tetrahydroquinazoline moiety, which are significant for its biological interactions.
The mechanism of action of this compound involves interactions with specific molecular targets within biological systems. These targets include enzymes and receptors that modulate cellular processes. The compound may exert its effects by binding to these targets and altering their activity, thus influencing various signaling pathways within cells .
Anticancer Activity
Recent studies have indicated that tetrahydroquinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit human topoisomerase II (topoII), a validated target for anticancer drugs. The inhibition of topoII is crucial as it plays a role in DNA replication and repair processes. A related compound demonstrated an IC50 value of 2 μM for inhibiting DNA relaxation compared to etoposide's IC50 of 120 μM .
Antimicrobial Activity
Tetrahydroquinazoline derivatives have also been evaluated for their antimicrobial activities. A study indicated that certain derivatives exhibited potent activity against various bacterial strains. The structure-activity relationship (SAR) analysis revealed that modifications in the tetrahydroquinazoline framework could enhance antimicrobial efficacy .
Table 1: Biological Activity Overview
| Activity Type | Compound Example | IC50 Value (μM) | Reference |
|---|---|---|---|
| Anticancer | 2-chloro-N-[1-(2-methyl...benzamide | 2 | |
| Antimicrobial | Tetrahydroquinazoline Derivative A | 0.014 - 5.87 |
Case Study 1: Anticancer Efficacy
A study conducted on a series of tetrahydroquinazoline derivatives demonstrated that modifications in the piperidine ring significantly influenced their anticancer activity against renal cancer cells. The lead compound from this series showed promising results with selective cytotoxicity towards cancerous cells while sparing normal cells .
Case Study 2: Antimicrobial Properties
Another investigation into the antimicrobial properties of tetrahydroquinazolines highlighted their effectiveness against Plasmodium falciparum, the causative agent of malaria. Compounds were tested in vitro and exhibited moderate to high antimalarial activities with IC50 values ranging from 0.014 to 5.87 μg/mL .
Q & A
Basic: What are the recommended synthetic routes for 2-chloro-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide, and how do reaction conditions impact yield?
Methodological Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Alkylation of a piperidine precursor (e.g., 4-N-Boc-piperidone) with a 2-methyltetrahydroquinazoline derivative.
- Step 2: Benzoylation using 2-chlorobenzoyl chloride under anhydrous conditions.
- Step 3: Deprotection (e.g., Boc removal with HCl) followed by purification via HPLC or column chromatography .
Key Conditions: - Solvent Choice: Dichloromethane (DCM) or tetrahydrofuran (THF) for alkylation; dimethylformamide (DMF) for benzoylation.
- Temperature: 0–5°C for acid-sensitive steps; room temperature for coupling reactions.
- Catalysts: Triethylamine (TEA) or Hünig’s base to neutralize HCl byproducts .
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR validate the presence of key protons (e.g., piperidine CH₂, benzamide aromatic protons) and confirm regiochemistry .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion).
- X-ray Crystallography: Resolves stereochemical ambiguities in crystalline derivatives .
- HPLC: Purity assessment (>95% by area normalization) using C18 columns and UV detection .
Advanced: How can computational chemistry optimize the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum Chemical Calculations: Predict reactivity using density functional theory (DFT) to model electron distribution in the benzamide and tetrahydroquinazoline moieties .
- Molecular Docking: Screen against target proteins (e.g., kinases) to prioritize derivatives with favorable binding energies.
- ADMET Prediction: Tools like SwissADME forecast pharmacokinetic properties (e.g., logP, bioavailability) to reduce experimental attrition .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Validate protocols using positive controls (e.g., known kinase inhibitors) and replicate under identical conditions (pH, temperature) .
- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may explain variability .
- Cross-Study Meta-Analysis: Apply statistical tools (e.g., ANOVA) to isolate confounding variables (e.g., cell line differences) .
Basic: What functional groups govern the compound’s reactivity, and how?
Methodological Answer:
- Benzamide Group: Participates in hydrogen bonding with biological targets; susceptible to hydrolysis under acidic/basic conditions.
- Piperidine Ring: Enhances solubility via protonation at physiological pH.
- Tetrahydroquinazoline Core: Acts as a hydrogen-bond acceptor; stabilizes π-π stacking in protein binding pockets .
Advanced: What statistical methods optimize reaction parameters for scaled synthesis?
Methodological Answer:
- Design of Experiments (DoE): Use fractional factorial design to screen variables (e.g., catalyst loading, solvent ratio) and identify critical factors.
- Response Surface Methodology (RSM): Model interactions between temperature and reaction time to maximize yield .
- Example: A Central Composite Design reduced reaction steps from 15 to 8 while maintaining >90% yield .
Advanced: What challenges arise in predicting metabolic pathways, and how are they addressed?
Methodological Answer:
- Challenge: In silico tools often underestimate phase II metabolism (e.g., glucuronidation) due to limited training data.
- Mitigation: Combine CYP450 isoform-specific assays (e.g., human liver microsomes) with machine learning models trained on structurally analogous compounds .
Basic: What biological targets are suggested by the compound’s structure?
Methodological Answer:
- Kinases: The tetrahydroquinazoline moiety mimics ATP-binding motifs, suggesting kinase inhibition (e.g., EGFR, VEGFR) .
- GPCRs: The piperidine group may interact with serotonin or dopamine receptors.
- Epigenetic Targets: Benzamide derivatives are known HDAC or bromodomain inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
